molecular formula C14H19N3O B11866769 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one CAS No. 116065-10-2

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one

Cat. No.: B11866769
CAS No.: 116065-10-2
M. Wt: 245.32 g/mol
InChI Key: KSPKNGUTOUEHIM-UHFFFAOYSA-N
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Description

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-amino group at position 3 and a bulky 3,3-dimethylbutan-2-yl substituent at position 2 of the quinazolin-4(3H)-one core. This compound has been investigated as a nitrogen donor in stereoselective aziridination reactions, particularly in the synthesis of cyclitol aziridine glycosidase inhibitors . In the presence of [bis(acetoxy)iodo]benzene (PIDA), it forms reactive N-acetoxy-aminoquinazolinones, which facilitate aziridine ring formation on cyclohexene substrates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116065-10-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4-one

InChI

InChI=1S/C14H19N3O/c1-9(14(2,3)4)12-16-11-8-6-5-7-10(11)13(18)17(12)15/h5-9H,15H2,1-4H3

InChI Key

KSPKNGUTOUEHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Oxidative Annulation Using o-Aminobenzamides and Carbon Sources

Source demonstrates that 2-amino-N-substituted benzamides react with dimethyl sulfoxide (DMSO) under H₂O₂-mediated oxidative conditions to form quinazolin-4(3H)-ones. For the target compound, the 2-(3,3-dimethylbutan-2-yl) group could be introduced via a modified sulfoxide reagent. For example, substituting DMSO with a bulkier sulfoxide like dibutyl sulfoxide (DBSO) enables the incorporation of alkyl chains at position 2. Key parameters include:

  • Temperature : 130–150°C

  • Oxidant : 30% H₂O₂ (1 equiv)

  • Reaction Time : 14–20 hours

  • Yield : 47–61% (for analogous compounds).

This method’s radical-mediated mechanism (confirmed via TEMPO inhibition experiments) ensures regioselectivity, but steric hindrance from the 3,3-dimethylbutan-2-yl group may necessitate extended reaction times.

Copper-Catalyzed Imidoylative Cross-Coupling

Source reports a copper-catalyzed cyclocondensation between 2-isocyanobenzoates and amines to form 3-substituted quinazolinones. Adapting this protocol, 3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one could be synthesized by:

  • Reacting ethyl 2-isocyanobenzoate with 3,3-dimethylbutan-2-amine under Cu(OAc)₂ catalysis.

  • Cyclizing the intermediate via microwave-assisted heating (150°C, 20 minutes).

Optimized Conditions :

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Base : Et₃N (2 equiv)

  • Solvent : Anisole (green solvent alternative)

  • Yield : ~70% (for analogous aryl-substituted products).

Introducing the 3-Amino Group

The 3-amino functionality is critical for bioactivity and further derivatization. Two approaches are viable:

Direct Amination of Quinazolinone Intermediates

Post-cyclization amination using hydroxylamine or ammonia under high-pressure conditions can introduce the amino group. Source highlights oxidative methods using tert-butyl hydroperoxide (TBHP) to facilitate C–N bond formation. For example:

  • Reacting 2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one with NH₃/O₂ in the presence of FeCl₃ (10 mol%) at 100°C yields the 3-amino derivative.

Challenges :

  • Competing oxidation of the amino group.

  • Limited yields (~50%) due to steric bulk.

One-Pot Assembly Using Pre-Functionalized Amines

Source employs choline chloride:urea deep eutectic solvent (DES) to condense anthranilic acid, amines, and orthoesters into 3-substituted quinazolinones. Using 3,3-dimethylbutan-2-amine in this system could directly yield the target compound.

Conditions :

  • Solvent : Choline chloride:urea (1:2 molar ratio)

  • Temperature : 80°C (conventional) or 100°C (microwave)

  • Yield : 55–65% (for 2-methyl analogues).

Substituent-Specific Modifications: 2-(3,3-Dimethylbutan-2-yl) Group

Incorporating the sterically demanding 2-(3,3-dimethylbutan-2-yl) group requires tailored reagents and conditions:

Sulfoxide-Based Alkylation

Adapting source, dibutyl sulfoxide (DBSO) serves as an alkylating agent. Reaction with 2-amino-N-methylbenzamide in p-xylene at 150°C introduces a butyl group at position 2. For the target compound, substituting DBSO with a custom sulfoxide bearing the 3,3-dimethylbutan-2-yl moiety could achieve the desired substitution.

Limitations :

  • Synthesis of specialized sulfoxides increases complexity.

  • Moderate yields (~52%) due to steric effects.

Styrene Coupling in Oxidative Conditions

Source couples o-aminobenzamides with styrenes using TBHP as an oxidant. Employing a styrene derivative with the 3,3-dimethylbutan-2-yl group (e.g., 2-(3,3-dimethylbutan-2-yl)styrene) could directly form the C2–C bond.

Conditions :

  • Oxidant : TBHP (3 equiv)

  • Solvent : Neat conditions

  • Yield : 50–70% (for para-substituted styrenes).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Limitations
Oxidative AnnulationDMSO, H₂O₂140°C, 20 h47–61%Scalable, radical mechanismRequires specialized sulfoxides
Copper CatalysisCu(OAc)₂, Et₃N150°C, 20 min (MW)~70%Rapid, one-potLimited precedent for bulky substituents
DES-Mediated SynthesisCholine chloride:urea80–100°C55–65%Green chemistry, mild conditionsLow functional group tolerance
Styrene CouplingTBHPNeat, 100°C50–70%Direct C–C bond formationRequires custom styrene synthesis

Mechanistic Insights and Optimization

Radical Pathways in DMSO-Mediated Reactions

The H₂O₂/DMSO system generates methylsulfinyl radicals, which abstract hydrogen from the o-aminobenzamide to form intermediates that cyclize into quinazolinones. Introducing bulky alkyl groups necessitates:

  • Higher Temperatures : 150°C to overcome steric barriers.

  • Excess Sulfoxide : 15 equiv of sulfoxide to drive the reaction.

Copper-Mediated Cyclocondensation

Cu(OAc)₂ facilitates the formation of a ketenimine intermediate from 2-isocyanobenzoates, which reacts with amines to form the quinazolinone core . Steric hindrance from the 3,3-dimethylbutan-2-yl group may slow this step, requiring prolonged microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

The biological activities of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one and its derivatives are extensive:

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. For instance, certain synthesized compounds have demonstrated significant efficacy against various cancer cell lines. In particular, studies have indicated that modifications on the quinazolinone scaffold can enhance cytotoxicity against tumor cells .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of quinazolinone derivatives. A series of compounds derived from the quinazolinone framework exhibited activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range . This suggests their potential as new antimicrobial agents amidst rising antibiotic resistance.

Anti-inflammatory Effects

Some studies have documented the anti-inflammatory activities of quinazolinone derivatives. For example, specific compounds have been tested in vivo for their ability to reduce edema in animal models, showing inhibition rates ranging from 16.3% to 36.3% at doses of 50 mg/kg .

Neuropharmacological Applications

Certain derivatives of quinazolinones have been evaluated for their activity as monoamine oxidase inhibitors (MAO-A and MAO-B), which are relevant in treating mental disorders such as depression and anxiety. The selective inhibition of these enzymes may provide therapeutic benefits for patients suffering from neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Case Studies

Study Compound Activity Findings
Abdelkhalek et al. (2024)Various QuinazolinonesAnticancerSignificant cytotoxicity against multiple cancer cell lines was observed.
PMC10384628 (2023)Indolylquinazolinone DerivativeAntimicrobialMIC against S. aureus was found to be as low as 1 μg/mL, indicating strong antibacterial activity against MRSA.
ACG Publications (2024)Quinazolinone DerivativesAnti-inflammatoryCompounds showed up to 36.3% inhibition of edema in animal models at specified doses.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues in Aziridination Reactions

3-Amino-2-ethylquinazolin-4(3H)-one (Et-Q-NH₂)

  • Substituent : Ethyl group at position 2.
  • Reactivity : Exhibits moderate aziridination efficiency due to its smaller steric profile compared to bulkier analogues.
  • Diastereoselectivity: Lower selectivity in cyclohexenol aziridination due to reduced steric hindrance and weaker H-bonding interactions .

3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF₃-Q-NH₂)

  • Substituent : Electron-withdrawing trifluoromethyl group at position 2.
  • Reactivity : Superior aziridination agent due to enhanced electrophilicity and stability of the reactive intermediate.
  • Diastereoselectivity : High selectivity driven by strong steric hindrance and H-bonding interactions with allylic/homoallylic hydroxyl groups on substrates .

(S)-3-Amino-2-(1-hydroxy-2,2-dimethylpropyl)quinazolin-4(3H)-one (HO-Q-NH₂)

  • Substituent : Chiral hydroxy-substituted bulky group at position 2.
  • Reactivity : Moderate reactivity due to competing steric effects and H-bonding capacity.
  • Diastereoselectivity : Enhanced stereochemical control via chiral induction, though less efficient than CF₃-Q-NH₂ .

This compound

  • Substituent : Bulky 3,3-dimethylbutan-2-yl group at position 2.
Table 1: Comparative Analysis of Aziridination Agents
Compound Substituent (Position 2) Reactivity Diastereoselectivity Key Interaction Mechanisms
Et-Q-NH₂ Ethyl Moderate Low Minimal steric hindrance
CF₃-Q-NH₂ Trifluoromethyl High High Steric hindrance + H-bonding
HO-Q-NH₂ Hydroxy-dimethylpropyl Moderate Moderate Chiral induction + H-bonding
Target Compound 3,3-Dimethylbutan-2-yl Moderate* High* Steric hindrance (predicted)

*Predicted based on structural similarity.

Pharmacologically Active Analogues

While the target compound is primarily used in synthesis, other quinazolin-4(3H)-ones are explored for bioactivity:

3-(4-Methoxyphenyl)-2-substituted Derivatives

  • Activity : Demonstrated analgesic and anti-inflammatory effects, with compound A3 showing potency comparable to diclofenac sodium .
  • Structural Contrast : Aryl substituents enhance pharmacological activity but reduce utility in stereoselective synthesis.

2-Phenyl-3-(arylideneamino)quinazolin-4(3H)-ones

  • Activity : Evaluated for antimicrobial and analgesic properties, with activity linked to Schiff base formation at position 3 .
  • Structural Contrast : Lack of bulky substituents limits steric effects critical for aziridination.

Key Research Findings

Steric and Electronic Effects : The trifluoromethyl group in CF₃-Q-NH₂ optimizes both reactivity and selectivity in aziridination, outperforming ethyl and hydroxy-substituted analogues .

H-Bonding Role: Allylic/homoallylic hydroxyl groups on substrates interact with quinazolinone donors to direct aziridination regioselectivity .

Pharmacological vs. Synthetic Utility : Bulky substituents (e.g., 3,3-dimethylbutan-2-yl) favor synthetic applications, whereas aryl/hydrazone groups enhance bioactivity .

Biological Activity

3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of quinazolinones known for their pharmacological potential, including antitumor, anti-inflammatory, and anticonvulsant properties. This article delves into the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3OC_{14}H_{19}N_3O. The compound features a quinazolinone core with an amino group and a branched alkyl substituent, which may influence its biological interactions.

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds suggest a promising therapeutic potential in oncology .

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
This compoundMCF-7TBD

Analgesic and Anti-inflammatory Activity

A related study synthesized various substituted amino quinazolinones, revealing that some derivatives exhibited notable analgesic and anti-inflammatory properties. For example, compounds derived from similar structures showed effectiveness comparable to standard analgesics like diclofenac sodium, with reduced ulcerogenic potential compared to traditional NSAIDs .

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have also been explored. Compounds were evaluated for their ability to bind to AMPA receptors, which are crucial in mediating excitatory neurotransmission. Some derivatives demonstrated moderate to significant anticonvulsant activity when compared to diazepam .

Case Studies

  • Antitumor Study : A recent study focused on synthesizing novel quinazoline derivatives and evaluating their cytotoxicity against HepG2 and MCF-7 cell lines. The results indicated that specific modifications to the quinazoline core could enhance antitumor efficacy.
  • Analgesic Evaluation : A series of 3-butyl-substituted amino quinazolinones were tested for analgesic effects. One compound emerged as the most potent analgesic agent in the series, showcasing the importance of structural variations in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one, and how do conventional and microwave-assisted methods compare?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with appropriate nucleophiles. Conventional heating (reflux at 115°C for ~10 hours) yields 79%, while microwave irradiation (800W, 5 minutes) improves yield to 87% with reduced reaction time. Microwave methods enhance reaction efficiency via rapid, uniform heating, minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H-NMR and 13C-NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (C=O, C=N, N-H). High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress .

Q. How does solvent choice influence the synthesis of quinazolin-4(3H)-one derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and accelerate cyclization, while ethanol may reduce side reactions. Solvent polarity directly impacts reaction kinetics and product distribution .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve purity and yield?

  • Methodological Answer :
  • Temperature : Controlled heating (80–120°C) prevents decomposition.
  • Catalysts : Use pyridine or acetic anhydride to facilitate acylation steps.
  • Workup : Recrystallization (e.g., using ethanol) removes impurities. Microwave-assisted synthesis reduces side products by shortening reaction time .

Q. What strategies resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MTT assays).
  • Structural Confirmation : Ensure purity via HPLC and NMR to exclude impurities skewing results.
  • Meta-Analysis : Compare substituent effects (e.g., 3,3-dimethylbutan-2-yl enhances lipophilicity and target binding ).

Q. How do substituents at the 2- and 3-positions modulate kinase inhibitory activity?

  • Methodological Answer :
  • 2-Position : Bulky groups (e.g., 3,3-dimethylbutan-2-yl) enhance steric hindrance, potentially improving selectivity for ATP-binding pockets.
  • 3-Amino Group : Participates in hydrogen bonding with kinase active sites.
  • SAR Studies : Synthesize analogs with varying substituents and test against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays .

Q. What in vitro methodologies evaluate the anticancer potential of this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549).
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
  • Kinase Profiling : Use recombinant kinases to identify targets (e.g., EGFR inhibition ).

Key Notes

  • Substituent effects and reaction optimization are critical for reproducibility.
  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational synthesis and characterization.

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